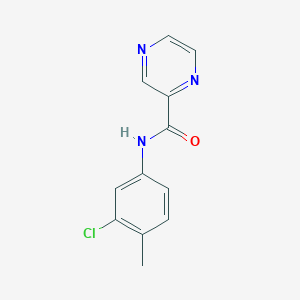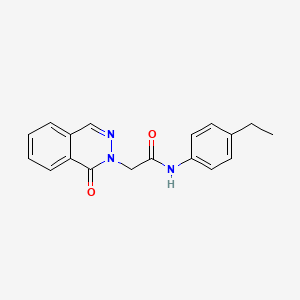![molecular formula C15H16N6O3 B5679253 3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5679253.png)
3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core, a triazine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled temperature and pH conditions.
Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the benzoxazole core, resulting in partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, reduced triazine compounds, and morpholine-substituted analogs.
Scientific Research Applications
3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing drugs that target specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE
- (S)-4-(4-(5-(AMINOMETHYL)-2-OXOOXAZOLIDIN-3-YL)PHENYL)MORPHOLIN-3-ONE
Uniqueness
3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to its combination of a benzoxazole core, a triazine ring, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c16-13-17-12(18-14(19-13)20-5-7-23-8-6-20)9-21-10-3-1-2-4-11(10)24-15(21)22/h1-4H,5-9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVARFIWAWESAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B5679171.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5679180.png)
![Methyl 5-(2,3,4,5-tetrahydro-1-benzoxepine-4-carbonyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5679188.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)
![((3R*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5679195.png)

![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)
![1-(cyclobutylcarbonyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5679210.png)
![[1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5679212.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5679224.png)
![ethyl 4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5679228.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-benzofuran-7-carboxamide](/img/structure/B5679231.png)

![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
